

# Cross-study comparison of low-dose naltrexone efficacy in various autoimmune disorders

Author: BenchChem Technical Support Team. Date: December 2025



# Low-Dose Naltrexone in Autoimmune Disorders: A Cross-Study Efficacy Comparison

For Researchers, Scientists, and Drug Development Professionals

Low-dose **naltrexone** (LDN), the off-label use of the opioid antagonist **naltrexone** at doses significantly lower than for its approved indications, has garnered increasing interest for its potential immunomodulatory effects in a range of autoimmune diseases. This guide provides a comparative analysis of the efficacy of LDN across various autoimmune disorders, supported by data from clinical studies.

## **Executive Summary**

Low-dose **naltrexone** has demonstrated varying degrees of efficacy in reducing disease activity and improving quality of life in patients with Crohn's disease, psoriasis, multiple sclerosis, and rheumatoid arthritis. The primary mechanisms of action are believed to involve the modulation of the immune system through the transient blockade of opioid receptors, leading to an increase in endogenous opioids, and the antagonism of Toll-like receptor 4 (TLR4), which plays a crucial role in the inflammatory cascade. While results are promising, particularly in Crohn's disease and for certain symptoms in multiple sclerosis, the evidence for psoriasis and rheumatoid arthritis is less robust and often derived from smaller, non-controlled studies. Further large-scale, randomized controlled trials are necessary to definitively establish the therapeutic role of LDN in these conditions.



## Data Presentation: Quantitative Efficacy of Low-Dose Naltrexone

The following tables summarize the quantitative data from key studies on the efficacy of LDN in Crohn's disease, psoriasis, multiple sclerosis, and rheumatoid arthritis.

Table 1: Crohn's Disease

| Study<br>(Year)                          | N             | LDN Dose   | Duration | Primary<br>Outcome<br>Measure(s)                                 | Results                                                                        |
|------------------------------------------|---------------|------------|----------|------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Smith et al.<br>(2007)[1]                | 17            | 4.5 mg/day | 12 weeks | Crohn's<br>Disease<br>Activity Index<br>(CDAI)                   | 89% of patients exhibited a response to therapy and 67% achieved remission.[1] |
| A multicentre trial (protocol) [2][3][4] | 122 (planned) | 4.5 mg/day | 12 weeks | Endoscopic<br>remission<br>(Simple<br>Endoscopic<br>Score-CD ≤2) | Not yet reported.                                                              |

Table 2: Psoriasis



| Study<br>(Year)          | N  | LDN Dose   | Duration | Primary<br>Outcome<br>Measure(s)                                                                         | Results                                                                                                     |
|--------------------------|----|------------|----------|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Khan et al.<br>(2020)[5] | 71 | 6 mg/day   | 3 months | Psoriasis Area and Severity Index (PASI), Body Surface Area (BSA), Dermatology Life Quality Index (DLQI) | Mean PASI decreased from 18.47 to 13.51, mean BSA from 11.97 to 8.07, and mean DLQI from 22.63 to 16.31.[5] |
| Case Report<br>(2025)[6] | 1  | 4.5 mg/day | 6 months | PASI                                                                                                     | Complete<br>remission<br>(PASI score<br>of 0) at 3<br>months.[6]                                            |

Table 3: Multiple Sclerosis



| Study<br>(Year)                                   | N                 | LDN Dose          | Duration | Primary<br>Outcome<br>Measure(s)                                                                                            | Results                                                                                                                  |
|---------------------------------------------------|-------------------|-------------------|----------|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Cree et al.<br>(2010)[7][8]<br>[9]                | 60<br>(completed) | 4.5<br>mg/nightly | 8 weeks  | Mental Component Summary score of the SF-36, Mental Health Inventory, Pain Effects Scale, Perceived Deficits Questionnair e | Significant improvement s in mental health quality of life measures.[7]                                                  |
| Sharafaddinz<br>adeh et al.<br>(2010)[10]<br>[11] | 96                | Not specified     | 17 weeks | Multiple<br>Sclerosis<br>Quality of<br>Life-54<br>(MSQoL-54)                                                                | No<br>statistically<br>significant<br>difference in<br>most QoL<br>measures<br>between LDN<br>and placebo<br>groups.[11] |

Table 4: Rheumatoid Arthritis



| Study<br>(Year)                         | N                          | LDN Dose          | Duration                | Primary<br>Outcome<br>Measure(s)          | Results                                                     |
|-----------------------------------------|----------------------------|-------------------|-------------------------|-------------------------------------------|-------------------------------------------------------------|
| Monach et al.<br>(protocol)[12]<br>[13] | 60 (planned)               | 4.5 mg/day        | 16 weeks<br>(crossover) | Brief Pain<br>Inventory                   | Not yet reported.                                           |
| Review<br>Article (2023)<br>[14]        | 360<br>(database<br>study) | 2.0-8.5<br>mg/day | Not specified           | Reduction in use of analgesics and DMARDs | Association found with reduced use of other RA medications. |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Crohn's Disease: Smith et al. (2007)[1]

- Study Design: Open-label, pilot prospective trial.
- Participants: 17 adult patients with active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score between 220 and 450.
- Intervention: 4.5 mg of **naltrexone** administered orally each evening for 12 weeks.
- Concomitant Medications: Stable doses of aminosalicylates, immunomodulators, corticosteroids, or antibiotics were permitted. Infliximab was not allowed for at least 8 weeks prior to the study.
- Assessments: CDAI scores, Inflammatory Bowel Disease Questionnaire (IBDQ), and Short Form-36 (SF-36) quality of life surveys were assessed at baseline, every 4 weeks during therapy, and 4 weeks after completion of the study drug.

Psoriasis: Khan et al. (2020)[5][15][16]



- · Study Design: Non-randomized clinical trial.
- Participants: 71 patients over the age of 13 with mild, moderate, or severe psoriasis without any co-morbidities.
- Intervention: 6 mg of **naltrexone** taken daily for 3 months.
- Assessments: Psoriasis Area and Severity Index (PASI), Body Surface Area (BSA), and Dermatology Life Quality Index (DLQI) were calculated before treatment and after 3 months.
   Patients were followed up monthly to monitor for compliance and side effects.

Multiple Sclerosis: Cree et al. (2010)[7][8]

- Study Design: Single-center, double-masked, placebo-controlled, crossover study.
- Participants: 80 subjects with clinically definite multiple sclerosis were enrolled, with 60 completing the trial.
- Intervention: 8 weeks of treatment with 4.5 mg of **naltrexone** nightly, followed by a washout period and then 8 weeks of placebo, or vice versa.
- Assessments: Self-reported quality of life was evaluated using the Short Form-36 General Health Survey (SF-36), Mental Health Inventory, Pain Effects Scale, and Perceived Deficits Questionnaire.

Rheumatoid Arthritis: Monach et al. (Clinical Trial Protocol)[12][13]

- Study Design: Randomized, double-blinded, cross-over, placebo-controlled trial.
- Participants: 60 adults with osteoarthritis or inflammatory arthritis and persistent pain.
- Intervention: Participants will receive 4.5 mg of LDN for 8 weeks and a placebo for 8 weeks, with the order of treatment randomized.
- Assessments: The primary endpoints are the reduction in pain severity and its interference with function, as measured by the Brief Pain Inventory.





## **Signaling Pathways and Experimental Workflows**

The immunomodulatory effects of LDN are thought to be mediated through two primary signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these proposed mechanisms and a general experimental workflow for a clinical trial.



Click to download full resolution via product page

Caption: Proposed signaling pathways of Low-Dose Naltrexone in autoimmune diseases.





Click to download full resolution via product page

Caption: Generalized experimental workflow for a randomized controlled trial of LDN.



### Conclusion

The available evidence suggests that low-dose **naltrexone** may be a beneficial and safe therapeutic option for some patients with autoimmune diseases. The strongest evidence for efficacy currently exists for Crohn's disease, with promising results for improving the quality of life in multiple sclerosis. The data for psoriasis and rheumatoid arthritis are more preliminary. The proposed mechanisms of action, involving TLR4 antagonism and modulation of the endogenous opioid system, provide a scientific rationale for its use. However, the variability in study design, patient populations, and outcome measures across different studies makes direct comparisons challenging. Rigorous, large-scale, placebo-controlled clinical trials with standardized protocols and long-term follow-up are essential to fully elucidate the efficacy, safety, and optimal use of LDN in the management of autoimmune disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. awcim.arizona.edu [awcim.arizona.edu]
- 2. Low-dose naltrexone for the induction of remission in patients with mild to moderate Crohn's disease: protocol for the randomised, double-blinded, placebo-controlled, multicentre LDN Crohn study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Efficacy of Low Dose Naltrexone in Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livderm.org [livderm.org]
- 7. Pilot trial of low-dose naltrexone and quality of life in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. msviewsandnews.org [msviewsandnews.org]



- 10. LDN and MS | LDN Research Trust The Low Dose Naltrexone Charity [Idnresearchtrust.org]
- 11. The effect of low-dose naltrexone on quality of life of patients with multiple sclerosis: a randomized placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Low-Dose Naltrexone in Rheumatological Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-study comparison of low-dose naltrexone efficacy in various autoimmune disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662487#cross-study-comparison-of-low-dose-naltrexone-efficacy-in-various-autoimmune-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com